molecular formula C20H24N4O2S B3016210 N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946325-69-5

N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B3016210
CAS RN: 946325-69-5
M. Wt: 384.5
InChI Key: YYWWUMLGDMPIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a polycyclic N-heterocyclic compound that is likely to have been synthesized as part of a study on novel organic molecules with potential biological activity. Although the specific details of this compound are not provided in the given papers, it can be inferred that it may share some structural similarities with the compounds discussed in the provided research, such as the presence of a pyrimidinyl moiety and a pyridinyl group.

Synthesis Analysis

The synthesis of related compounds has been explored in the first paper, where N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines and N-(pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-yl)amidines were reacted with hydroxylamine hydrochloride to produce new cyclization products . These reactions involved ring cleavage and subsequent ring closure to form oxadiazole derivatives. This suggests that the synthesis of this compound may also involve complex cyclization steps and the use of hydroxylamine or similar reagents to introduce nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a cyclopentyl group attached to a pyrimidinyl core, which is further substituted with a pyridinylmethyl group and a thioacetamide moiety. The presence of multiple heterocycles and potential chiral centers could make the compound a candidate for interactions with biological targets, as seen with the CDK4 and CDK6 inhibitors described in the second paper .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insight into the reactivity of structurally related compounds. For instance, the formation of oxadiazole rings as described in the first paper indicates that the pyrimidinyl moiety can undergo nucleophilic attack and subsequent cyclization. This knowledge can be applied to predict the reactivity of the compound , which may also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, based on the properties of related compounds, it can be hypothesized that this compound would exhibit moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of heteroatoms, and a certain degree of lipophilicity conferred by the cyclopentyl and pyridinyl groups. These properties would be important for its potential as a drug candidate, as seen with the orally bioavailable CDK4/6 inhibitor described in the second paper .

Scientific Research Applications

Antimicrobial and Antitumor Activity

A prominent area of application for compounds related to N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is in the development of new antimicrobial and antitumor agents. Studies have shown that derivatives of pyrimidinones and oxazinones, which share structural similarities with the compound , exhibit promising antibacterial and antifungal activities (Hossan et al., 2012; Albratty et al., 2017). These findings suggest that by manipulating the core structure of such compounds, researchers can develop new drugs with enhanced efficacy against microbial infections and cancer.

Anti-inflammatory Applications

Another significant application area is in anti-inflammatory treatments. Analogous compounds synthesized using similar chemical frameworks have demonstrated good anti-inflammatory activity, comparable to established drugs like Prednisolone® (Abdulla, 2008). This indicates the potential of this compound derivatives in treating inflammatory conditions, further underlining the compound's importance in drug development.

Insecticidal and Corrosion Inhibition

Moreover, research into similar compounds has uncovered their utility in non-medical fields such as agriculture and materials science. For example, certain derivatives have shown potent insecticidal properties against agricultural pests (Fadda et al., 2017), which could lead to the development of safer, more effective pesticides. Additionally, some studies have focused on the synthesis of heterocycles with applications in corrosion inhibition, highlighting the compound's potential in creating materials that protect metals from corrosive environments (Yıldırım & Çetin, 2008).

properties

IUPAC Name

N-cyclopentyl-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c25-18(22-15-4-1-2-5-15)13-27-19-16-6-3-7-17(16)24(20(26)23-19)12-14-8-10-21-11-9-14/h8-11,15H,1-7,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWWUMLGDMPIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.